(Lauryldimethylammonio)acetate
Overview
Description
It is derived from natural sources like sugar beets and is known for its mildness and effectiveness in reducing surface tension between liquids and solids . The chemical formula of lauryldimethylbetaine is C₁₆H₃₃NO₂, and it is often used as an alternative to harsher surfactants like sodium lauryl sulfate .
Mechanism of Action
Target of Action
2-(Dodecyldimethylammonio)acetate, also known as (Lauryldimethylammonio)acetate, is primarily used as a surfactant in various applications . As a surfactant, its primary targets are the interfaces between different phases, such as oil and water, where it reduces surface tension and facilitates the mixing of these phases .
Mode of Action
The compound interacts with its targets by aligning itself at the interface between oil and water. The hydrophilic (water-attracting) head of the molecule interacts with water, while the hydrophobic (water-repelling) tail interacts with oil. This alignment reduces the surface tension between the two phases, allowing them to mix more readily .
Biochemical Pathways
More research is needed to fully understand the biochemical implications of this compound .
Pharmacokinetics
Its metabolism and excretion would depend on its chemical structure and the body’s ability to break it down .
Result of Action
The primary result of the action of 2-(Dodecyldimethylammonio)acetate is the reduction of surface tension between different phases, facilitating their mixing. In the context of personal care products, this can enhance the product’s ability to cleanse or moisturize by allowing oil and water-based ingredients to combine effectively .
Action Environment
The action of 2-(Dodecyldimethylammonio)acetate can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by temperature, pH, and the presence of other substances. Additionally, its stability may be affected by exposure to light, heat, or certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauryldimethylbetaine is synthesized through the reaction of lauryl chloride with dimethylamine, followed by the addition of chloroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired zwitterionic compound .
Industrial Production Methods
In industrial settings, lauryldimethylbetaine is produced in large quantities using continuous flow reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high yields and purity . The final product is often formulated as a 30% aqueous solution for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
Lauryldimethylbetaine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Halogenated compounds like chloroacetic acid are used in the synthesis process.
Major Products Formed
Oxidation: Lauryldimethylamine oxide.
Substitution: Various substituted betaines depending on the reactants used.
Scientific Research Applications
Lauryldimethylbetaine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.
Industry: Widely used in personal care products, detergents, and cleaning agents.
Comparison with Similar Compounds
Similar Compounds
Cocamidopropyl Betaine: Another mild surfactant derived from coconut oil, commonly used in personal care products.
Lauryldimethylamine Oxide: A related compound used in household cleaning products.
Sodium Lauryl Sulfate: A harsher surfactant known for its strong cleaning properties but potential for irritation.
Uniqueness
Lauryldimethylbetaine stands out due to its mildness and effectiveness in reducing surface tension without causing irritation. Its zwitterionic nature makes it a versatile and gentle surfactant suitable for a wide range of applications.
Properties
IUPAC Name |
2-[dodecyl(dimethyl)azaniumyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKCXOJTLDBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041266, DTXSID101020488 | |
Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betaines, C12-18-alkyldimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
683-10-3, 85736-48-7 | |
Record name | Lauryldimethylaminoacetic acid betaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryldimethylbetaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryldimethylbetaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07631 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Betaines, C12-18-alkyldimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxylatomethyl)dodecyldimethylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Betaines, C12-18-alkyldimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL BETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4P927Q133 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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